molecular formula C16H13N3O2 B2679867 N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 338403-54-6

N-[4-(2-quinoxalinyloxy)phenyl]acetamide

Cat. No.: B2679867
CAS No.: 338403-54-6
M. Wt: 279.299
InChI Key: ODTRYISXOOHOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Quinoxalinyloxy)phenyl]acetamide is a chemical compound of significant interest in scientific research due to its quinoxaline core structure. Quinoxaline derivatives are extensively investigated across multiple disciplines, including medicinal chemistry and agrochemistry, for their diverse biological activities . In chemical research, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structure makes it a candidate for use in organic synthesis and as a reagent in various chemical reactions . In biological and medicinal research, quinoxaline derivatives are recognized for their potential bioactive properties. While specific data for this compound is emerging, closely related analogues have demonstrated notable antiproliferative activities in research settings. For instance, certain N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have shown inhibitory effects on the viability of cancer cell lines such as HCT-116 and MCF-7 in vitro, with some compounds exhibiting promising IC50 values . The mechanism of action for quinoxaline derivatives often involves interaction with key biological targets. Research suggests they can act as enzyme inhibitors; molecular modeling studies indicate that similar compounds are good binders at the human thymidylate synthase (hTS) homodimer interface, potentially stabilizing its inactive conformation and leading to enzyme inhibition . Furthermore, compounds featuring the quinoxalinyloxy phenyl ether structure have been explored in herbicidal research, indicating potential applications in plant sciences . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(4-quinoxalin-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11(20)18-12-6-8-13(9-7-12)21-16-10-17-14-4-2-3-5-15(14)19-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTRYISXOOHOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 2 Quinoxalinyloxy Phenyl Acetamide Analogues

Diverse Synthetic Pathways to the N-[4-(2-quinoxalinyloxy)phenyl]acetamide Core Structure

The construction of the this compound core structure is typically achieved through a convergent synthetic approach, primarily involving the formation of the ether linkage between a pre-functionalized quinoxaline (B1680401) and a phenylacetamide precursor. The most common and direct method for this crucial step is the Williamson ether synthesis.

This reaction involves the nucleophilic substitution of a halogen atom, typically at the 2-position of the quinoxaline ring, by a phenoxide ion. The key starting materials for this synthesis are 2-haloquinoxalines (most commonly 2-chloroquinoxaline) and N-(4-hydroxyphenyl)acetamide (paracetamol). The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.

A typical synthetic sequence is outlined below:

Step 1: Synthesis of 2-Chloroquinoxaline (B48734): This precursor is often prepared from quinoxalin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: Williamson Ether Synthesis: 2-Chloroquinoxaline is then reacted with N-(4-hydroxyphenyl)acetamide in the presence of a suitable base and solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of solvent is critical and often includes polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. The reaction is typically heated to facilitate the substitution.

An alternative, though less common, approach involves the reaction of quinoxalin-2(1H)-one with an appropriately activated N-phenylacetamide derivative. Another potential route is through aryne chemistry, where quinoxalin-2(1H)-one reacts with an in situ generated aryne precursor. nih.gov

Starting Material 1Starting Material 2Reagents and ConditionsProductYield
2-ChloroquinoxalineN-(4-hydroxyphenyl)acetamideK₂CO₃, DMF, heatThis compoundGood to excellent
2-ChloroquinoxalineN-(4-hydroxyphenyl)acetamideNaH, THF, refluxThis compoundModerate to good
Quinoxalin-2(1H)-one4-FluoronitrobenzeneK₂CO₃, DMF, heat (followed by reduction and acetylation)This compoundMulti-step, variable yield

Strategies for Functionalization and Derivatization of the Quinoxaline Moiety

Once the core this compound structure is established, the quinoxaline moiety offers several positions for further functionalization, allowing for the synthesis of a diverse library of analogues. The primary sites for modification are the remaining positions on the pyrazine (B50134) ring and the benzene (B151609) ring of the quinoxaline system.

Electrophilic Aromatic Substitution: The benzene ring of the quinoxaline nucleus can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused pyrazine ring and any existing substituents will govern the regioselectivity of these reactions. For instance, nitration of the quinoxaline ring typically occurs at the 5- and 8-positions.

Nucleophilic Aromatic Substitution: The pyrazine ring of the quinoxaline is electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For example, if the quinoxaline core is substituted with additional halogen atoms, these can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This modification can alter the electronic properties of the molecule and provide new sites for further reactions.

Parent CompoundReaction TypeReagents and ConditionsFunctionalized Product
This compoundNitrationHNO₃/H₂SO₄Nitro-substituted quinoxaline analogue
This compoundHalogenationNBS or NCSHalo-substituted quinoxaline analogue
N-[4-(2-(6-chloroquinoxalinyloxy))phenyl]acetamideNucleophilic SubstitutionAmine, baseAmino-substituted quinoxaline analogue

Approaches for Modification of the Phenylacetamide Segment

N-Alkylation/N-Arylation of the Amide: The nitrogen atom of the acetamide (B32628) group can be alkylated or arylated under appropriate basic conditions. This transformation can introduce a variety of substituents, affecting the steric and electronic nature of the amide bond.

Modification of the Acetyl Group: The methyl group of the acetamide can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution. Alternatively, the entire acetyl group can be replaced by other acyl groups through hydrolysis of the amide to the corresponding aniline, followed by re-acylation with a different acyl chloride or anhydride.

Substitution on the Phenyl Ring: While the phenyl ring of the phenylacetamide moiety is already substituted at the 1- and 4-positions, the remaining positions are available for electrophilic substitution. However, the directing effects of the ether and acetamide groups must be considered. The acetamido group is an ortho-, para-director and activating, while the quinoxalinyloxy group is also ortho-, para-directing and activating.

Parent CompoundReaction TypeReagents and ConditionsModified Product
This compoundHydrolysisAcid or base4-(2-quinoxalinyloxy)aniline
4-(2-quinoxalinyloxy)anilineAcylationAcyl chloride, baseN-acyl-4-(2-quinoxalinyloxy)aniline analogue
This compoundN-AlkylationAlkyl halide, baseN-alkyl-N-[4-(2-quinoxalinyloxy)phenyl]acetamide

Chemo- and Regioselective Considerations in Analog Synthesis

The synthesis of complex analogues of this compound often requires careful consideration of chemo- and regioselectivity to achieve the desired products.

Chemoselectivity: In molecules with multiple reactive sites, such as the quinoxaline and phenylacetamide moieties, achieving chemoselectivity is crucial. For example, during the Williamson ether synthesis, the base should be selective for the deprotonation of the phenolic hydroxyl group over the N-H of the acetamide. While the phenol (B47542) is more acidic, strong bases like NaH could potentially deprotonate both sites. The choice of a milder base like K₂CO₃ can enhance the chemoselectivity.

Regioselectivity: The regioselectivity of electrophilic substitution on the quinoxaline ring is influenced by the electronic nature of the fused pyrazine ring. As mentioned, substitution typically occurs on the benzene ring at the 5- and 8-positions. In nucleophilic substitution reactions on a di- or tri-substituted quinoxaline, the position of the attack will be determined by the nature of the leaving groups and the electronic effects of the other substituents. For instance, in a quinoxaline with both a chloro and a nitro substituent, the position activated by the nitro group will be more susceptible to nucleophilic attack.

Advanced Synthetic Protocols and Green Chemistry Principles in Compound Synthesis

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. These principles are being increasingly applied to the synthesis of quinoxaline derivatives.

One-Pot Syntheses: To improve efficiency and reduce waste, one-pot procedures for the synthesis of quinoxaline derivatives are being explored. rsc.org For the target molecule, a one-pot synthesis could potentially involve the in situ formation of 2-chloroquinoxaline followed by the addition of N-(4-hydroxyphenyl)acetamide and a base, thus avoiding the isolation of the intermediate.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of quinoxaline derivatives has been successfully achieved using microwave-assisted methods. sapub.org This technique can be applied to both the formation of the quinoxaline core and the subsequent etherification step.

Green Solvents and Catalysts: The use of greener solvents, such as water or ethanol, is being investigated for the synthesis of quinoxalines. nih.gov Additionally, the development of reusable and non-toxic catalysts, such as clays (B1170129) or solid-supported reagents, can significantly reduce the environmental impact of the synthesis. nih.gov For instance, the use of a phase-transfer catalyst in the Williamson ether synthesis can allow the reaction to be performed in a biphasic system, reducing the need for polar aprotic solvents.

Green Chemistry PrincipleApplication in SynthesisPotential Advantage
Atom EconomyOne-pot reactions, catalytic cyclesReduced waste, higher efficiency
Use of Safer SolventsWater, ethanol, or solvent-free conditionsReduced toxicity and environmental impact
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, lower energy consumption
Use of Renewable FeedstocksDerivatization of bio-based phenolsIncreased sustainability

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in research specifically focused on the chemical compound this compound. Despite extensive searches for data pertaining to its medicinal chemistry, rational drug design, structure-activity relationships (SAR), and lead optimization, no dedicated studies detailing these aspects for this particular molecular scaffold were identified.

While the broader classes of quinoxaline and phenoxyacetamide derivatives have been the subject of numerous investigations in medicinal chemistry, the specific linkage of a quinoxaline ring through an oxygen atom to a phenylacetamide moiety, as defined by this compound, does not appear to be a well-explored area in publicly accessible research.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline, which includes:

Medicinal Chemistry and Rational Drug Design of N 4 2 Quinoxalinyloxy Phenyl Acetamide Series

Preclinical Biological Evaluation of N 4 2 Quinoxalinyloxy Phenyl Acetamide and Its Derivatives

Investigations into Anticancer and Antiproliferative Activities

Quinoxaline (B1680401) and acetamide (B32628) derivatives have emerged as significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including notable anticancer properties. The core structure of N-[4-(2-quinoxalinyloxy)phenyl]acetamide combines the quinoxaline heterocycle with a phenoxy acetamide moiety, a hybridization that has been explored for its potential to yield potent and selective anticancer agents. Researchers have synthesized and evaluated numerous derivatives, investigating their ability to inhibit cancer cell growth, modulate critical cellular pathways, and induce programmed cell death.

The primary evaluation of potential anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines. Derivatives of this compound and related phenoxyacetamide or quinoxaline structures have been subjected to these assays, with results indicating a broad spectrum of activity.

For instance, certain novel semi-synthetic phenoxy acetamide derivatives have shown promising cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One such derivative, referred to as compound I, demonstrated significantly higher cytotoxicity against the HepG2 cell line compared to the standard chemotherapeutic drug 5-Fluorouracil (5-FU), with IC50 values of 1.43 µM for compound I versus 5.32 µM for 5-FU. mdpi.com Similarly, other studies on phenylacetamide derivatives have reported potent cytotoxic effects. A specific derivative, designated 3d, was highly effective against MDA-MB-468 and PC-12 cells with an IC50 value of 0.6±0.08 μM, and against MCF-7 cells with an IC50 of 0.7±0.4 μM. tbzmed.ac.ir

The cytotoxic potential often varies based on the specific cancer cell line and the chemical substitutions on the core structure. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed better activity against the PC3 prostate carcinoma cell line compared to other lines. nih.govnih.gov Within this series, compounds featuring a nitro moiety were generally more cytotoxic than those with a methoxy (B1213986) group. nih.govnih.gov Specifically, compound 2b was the most active against the PC3 cell line (IC50 = 52 μM), while compound 2c was most active against the MCF-7 cell line (IC50 = 100 μM). nih.govnih.gov Benzamide derivatives incorporating a quinoxaline moiety have also been evaluated, with compound VIId showing its best inhibitory activity against the HCT-116 colon cancer cell line (IC50 = 7.8 µM). nih.gov

In Vitro Cytotoxicity of this compound and Related Derivatives

Compound/Derivative Cell Line IC50 (µM) Source
Phenoxy acetamide (Compound I) HepG2 (Liver) 1.43 mdpi.com
5-Fluorouracil (Reference) HepG2 (Liver) 5.32 mdpi.com
Phenylacetamide (3d) MDA-MB-468 (Breast) 0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide (3d) PC-12 (Pheochromocytoma) 0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide (3d) MCF-7 (Breast) 0.7 ± 0.4 tbzmed.ac.ir
Phenylacetamide (3c) MCF-7 (Breast) 0.7 ± 0.08 tbzmed.ac.ir
Benzamide-Quinoxaline (VIId) HCT-116 (Colon) 7.8 nih.gov
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) PC3 (Prostate) 52 nih.govnih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) PC3 (Prostate) 80 nih.govnih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) MCF-7 (Breast) 100 nih.govnih.gov

The anticancer effects of this compound and its analogs are often rooted in their ability to modulate specific cellular signaling pathways that are dysregulated in cancer. These pathways control cell growth, proliferation, survival, and metastasis.

Research into a novel phenoxy acetamide derivative (compound I) identified it as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. mdpi.com Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Another related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been shown to modulate the immune response to tumors by augmenting the reactivity of lymphoid cells and enhancing the tumor-inhibitory effects of macrophages. nih.gov This immunomodulatory effect is associated with an increased release of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2) like factors. nih.gov

Other studies have pointed towards the modulation of key oncogenic signaling pathways. The PI3K/AKT/mTOR pathway, which is central to cell growth and survival, is a common target. researchgate.net Constitutive activation of this pathway promotes abnormal cell cycle progression and proliferation. mdpi.com Similarly, the RAS/RAF/MAPK pathway is frequently altered in human cancers and represents another potential target for intervention. mdpi.com For instance, certain derivatives have been found to down-regulate the expression of proteins involved in cell proliferation and survival, such as PCNA, Rb, and CDK4. nih.gov Furthermore, a derivative of disitamab vedotin, which targets HER2-expressing cells, was found to primarily regulate the TNF signaling pathway, IL-17 signaling pathway, and NF-κB signaling pathway in bladder cancer cells. mdpi.com

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle. Several derivatives of this compound have demonstrated significant activity in this regard.

One phenoxy acetamide derivative was shown to significantly increase total apoptotic cell death in HepG2 liver cancer cells by approximately 24.5-fold. mdpi.com This was accompanied by an arrest of the cell cycle at the G1/S transition phase, blocking the progression of cancer cells. mdpi.com The apoptotic effect was mediated through both intrinsic and extrinsic pathways, with a notable upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. mdpi.com

Similarly, a study on phenylacetamide derivatives found that they trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. tbzmed.ac.ir The induction of apoptosis was confirmed through TUNEL assays, which detect DNA fragmentation, a hallmark of apoptotic cells. tbzmed.ac.ir Flow cytometry analysis of prostate (PC-3) and breast (MCF-7) cancer cells treated with various quinoxaline derivatives also confirmed their ability to induce apoptosis and alter the distribution of cells throughout the cell cycle phases. rsc.org

Effect of Selected Derivatives on Cell Cycle Distribution in PC-3 Cells

Treatment % SubG0-G1 Phase % G0-G1 Phase % S-Phase % G2/M Phase Source
Control 8.20±0.6 44.94±4.5 12.90±1.3 33.96±3.8 rsc.org
Derivative 8g 1.57±0.7 40.10±4.0 15.24±2.0 43.09±4.2 rsc.org
Derivative 8b 0.75±0.1 43.21±3.4 12.26±1.4 43.78±3.6 rsc.org
Derivative 8c 1.13±0.2 44.80±3.8 13.57±1.6 40.50±3.2 rsc.org

While in vitro studies provide crucial initial data, the confirmation of anticancer potential requires evaluation in living organisms. Select derivatives related to this compound have been tested in preclinical animal models, demonstrating their efficacy in a more complex biological system.

The in vivo examination of a novel phenoxy acetamide derivative (compound I) confirmed its efficacy as an anticancer agent through its ability to suppress tumor growth, as measured by both tumor weight and volume. mdpi.com In another study, the compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763) was administered orally to mice with P388 murine leukemia. nih.gov The results showed that this compound enhanced the effectiveness of cytotoxic chemotherapy, highlighting its potential as an adjuvant therapy. nih.gov Its immunomodulatory effects, such as activating macrophages and restoring lymphocyte reactivity, were observed in mice after a single oral dose. nih.gov

Assessment of Antimicrobial Activities

In addition to their anticancer properties, quinoxaline and acetamide structures are known to possess antimicrobial activity. This dual activity makes them attractive scaffolds for the development of novel therapeutic agents.

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various bacterial strains. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against several plant pathogenic bacteria. nih.gov For example, compound A1, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Scanning electron microscopy revealed that this compound could cause the rupture of the bacterial cell membrane. nih.gov

Other studies have focused on quinoxaline derivatives. A series of substituted quinoxaline sulfonamides demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com The 4-methoxyphenyl (B3050149) quinoxaline sulfonamide derivative showed a zone of inhibition (ZOI) of 20 mm against S. aureus, which was comparable to the standard drug chloramphenicol (B1208) (ZOI 19 mm). mdpi.com Another study found that sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, showed a maximum zone of inhibition of 18 mm against Pectobacterium carotovorum. researchgate.net The broad antibacterial activity of quinoxaline 1,4-di-N-oxides has been recognized for decades, with some derivatives used in veterinary medicine to inhibit the growth of bacteria like Escherichia coli. frontiersin.org

Antibacterial Activity of Phenylacetamide and Quinoxaline Derivatives

Compound/Derivative Bacterial Strain Activity Measurement Value Source
Phenylacetamide (A1) Xanthomonas oryzae pv. Oryzae EC50 156.7 µM nih.gov
Phenylacetamide (A4) Xanthomonas oryzae pv. Oryzae EC50 179.2 µM nih.gov
Phenylacetamide (A6) Xanthomonas oryzae pv. Oryzae EC50 144.7 µM nih.gov
Bismerthiazol (Reference) Xanthomonas oryzae pv. Oryzae EC50 230.5 µM nih.gov
4-Methoxyphenyl quinoxaline sulfonamide S. aureus Zone of Inhibition 20 mm mdpi.com
2-Methoxyphenyl quinoxaline sulfonamide S. aureus Zone of Inhibition 22 mm mdpi.com
Chloramphenicol (Reference) S. aureus Zone of Inhibition 19 mm mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
5-Fluorouracil
Imatinib
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide
N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide
Doxorubicin
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide
Bismerthiazol
Thiodiazole copper
4-methoxyphenyl quinoxaline sulfonamide
2-methoxyphenyl quinoxaline sulfonamide
Chloramphenicol
Sodium acetyl(4-methoxyphenyl)carbamodithioate

Antifungal Efficacy Investigations

The antifungal potential of quinoxaline derivatives has been a subject of extensive research. mdpi.com While direct studies on this compound are limited, the broader class of quinoxaline compounds has demonstrated significant activity against various fungal pathogens. For instance, certain novel quinoxaline derivatives have shown potent efficacy against plant pathogenic fungi such as Rhizoctonia solani, with EC50 values superior to the commercial fungicide azoxystrobin. rsc.org Another study highlighted imidazo[1,2-a]quinoxaline (B3349733) derivatives as effective agents against a range of phytopathogenic fungi, including Valsa mali and Fusarium solani, with some compounds exhibiting broad-spectrum fungicidal activity. nih.gov

The mechanism of antifungal action for some quinoxaline derivatives is thought to involve the disruption of hyphal differentiation and spore germination. nih.gov Research on 2-chloro-N-phenylacetamide, a related acetamide derivative, revealed its ability to inhibit the growth of fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.brnih.gov This compound was found to be effective against both planktonic cells and biofilms, suggesting a mechanism that is distinct from ergosterol (B1671047) binding or cell wall damage. scielo.brnih.gov

Table 1: Antifungal Activity of Selected Quinoxaline and Acetamide Derivatives

Compound Class Fungal Species Activity Metric (EC50/MIC) Reference
Quinoxaline Derivatives Rhizoctonia solani 8.54 µg/mL (EC50) rsc.org
Imidazo[1,2-a]quinoxaline Derivatives Valsa mali 5.6 µg/mL (EC50) nih.gov
Imidazo[1,2-a]quinoxaline Derivatives Fusarium solani 5.1 µg/mL (EC50) nih.gov
2-chloro-N-phenylacetamide Candida albicans (fluconazole-resistant) 128-256 µg/mL (MIC) scielo.brnih.gov
2-chloro-N-phenylacetamide Candida parapsilosis (fluconazole-resistant) 128-256 µg/mL (MIC) scielo.brnih.gov

Antiviral Properties and Mechanisms

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity reported against a diverse range of viruses. nih.govbohrium.comnih.gov The core quinoxaline structure serves as a versatile scaffold for the development of new antiviral drugs. rsc.orgnih.govresearchgate.net Studies have shown that these compounds can target various stages of the viral life cycle. For example, some quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. nih.gov

The antiviral activity of quinoxalines extends to DNA viruses like Herpesviridae and Poxviridae, as well as RNA viruses such as those in the Flaviviridae and Orthomyxoviridae families. nih.gov For instance, certain derivatives have demonstrated promising activity against human cytomegalovirus (HCMV). nih.gov The planar polyaromatic system of the quinoxaline ring is believed to be a key feature for its potential to target viral proteins, such as the NS1 protein of the influenza virus. nih.gov While specific data on the antiviral properties of this compound is not extensively detailed in the available literature, the broad antiviral potential of the quinoxaline class suggests it could be a valuable area for future investigation. bohrium.comnih.gov

Mechanism of Antimicrobial Action

The antimicrobial mechanism of quinoxaline derivatives is multifaceted and can vary depending on the specific structural modifications of the compound. A prominent mechanism for quinoxaline 1,4-di-N-oxides (QdNOs) involves their bioreductive activation. nih.gov This process can lead to the generation of reactive oxygen species (ROS), which in turn cause oxidative damage to bacterial DNA. nih.gov

Furthermore, some quinoxaline derivatives are known to act as DNA intercalators, thereby disrupting DNA replication and synthesis in bacterial cells. tandfonline.com The introduction of specific functional groups, such as a nitro group, can enhance this DNA-damaging capability. tandfonline.com Another observed mechanism is the disruption of the bacterial cell membrane. For example, scanning electron microscopy has shown that certain N-phenylacetamide derivatives containing a thiazole (B1198619) moiety can cause rupture of the cell membrane in Xanthomonas oryzae pv. oryzae. mdpi.comnih.gov

Exploration of Anti-inflammatory Potential

Quinoxaline derivatives have been recognized for their anti-inflammatory properties. nih.govnih.gov The core structure is considered a valuable pharmacophore in the design of new anti-inflammatory agents.

In Vitro Anti-inflammatory Assays

Modulation of Inflammatory Biomarkers in Preclinical Models

Specific data regarding the modulation of inflammatory biomarkers in preclinical models by this compound is not detailed in the available search results. Research on other quinoxaline 1,4-dioxides has indicated an ability to suppress hypoxia-inducible factor-1α (HIF-1α), which can lead to a decrease in the expression of vascular endothelial growth factor (VEGF), a key mediator in inflammation. frontiersin.org

Evaluation of Other Noteworthy Biological Activities

Beyond their antimicrobial and anti-inflammatory effects, quinoxaline derivatives have been investigated for a range of other biological activities. These include anticancer, antidepressant, and antimalarial properties. mdpi.comnih.gov The versatility of the quinoxaline scaffold allows for chemical modifications that can lead to compounds with diverse pharmacological profiles. For instance, some N-phenylacetamide derivatives have demonstrated nematicidal activity against Meloidogyne incognita. mdpi.comnih.gov Additionally, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have shown dual activity as both anticancer and antimicrobial agents. nih.gov

Antioxidant Activity

Derivatives of acetamide have been investigated for their capacity to counteract oxidative stress. The antioxidant properties are often evaluated using various in vitro models, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, as well as anti-lipid peroxidation activity tests. nih.gov

One study synthesized a series of amide derivatives from 3,4,5-trihydroxyphenylacetic acid and evaluated their antioxidant potential. nih.gov The findings indicated that many of these compounds were more potent radical scavengers than vitamin C and showed activity comparable to Trolox. nih.gov A key observation was the significant influence of both the number of phenolic hydroxyl groups and the length of the methylene (B1212753) linker in the N-arylalkyl group of the amide on the compound's ability to inhibit lipid peroxidation. nih.gov For instance, a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine, compound 14 in the study, demonstrated powerful antioxidant effects across all four assay types, comparable to propyl gallate. nih.gov

Similarly, various new acetamide derivatives have been synthesized and tested for their ability to scavenge ABTS radicals and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines. nih.govresearchgate.net Furthermore, research into pyrrolo[2,3-b]quinoxaline derivatives has identified compounds with significant radical scavenging potential. rsc.org One derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was noted for its ability to scavenge hydroxyl radicals (HO˙), with a rate constant comparable to reference antioxidants like Trolox and gallic acid in non-polar environments. rsc.org

Below is a table summarizing the antioxidant activity of selected acetamide derivatives from a study.

Compound IDStructureAntioxidant Activity ModelResults
Compound 14 Conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamineABTS, DPPH, FTC, TBAAs powerful as propyl gallate nih.gov
Various Amides Derivatives of 3,4,5-trihydroxyphenylacetic acidABTS, DPPHMore powerful radical scavengers than vitamin C nih.gov
3a Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH assay, HO˙ radical scavengingGreatest potential as a radical scavenger among tested derivatives; comparable to Trolox for HO˙ scavenging rsc.org

Antidiabetic Potential

The quinoxaline nucleus is a key structural component in various compounds explored for their antidiabetic properties, primarily through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which helps to regulate blood sugar levels. pensoft.net Several synthetic DPP-4 inhibitors, such as sitagliptin (B1680988) and linagliptin, are used in the management of type 2 diabetes. pensoft.net

Research has focused on designing new derivatives that incorporate the quinoxaline scaffold to achieve potent DPP-4 inhibition. nih.gov For example, new derivatives featuring a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline ring system have been synthesized and evaluated as DPP-4 suppressors. nih.gov The quinoxaline structure is considered a bioisostere of the quinazoline (B50416) ring found in the potent DPP-4 inhibitor, linagliptin. nih.gov

In a similar vein, piperazine (B1678402) sulphonamide derivatives have been designed and synthesized as DPP-4 inhibitors. In silico and subsequent in vitro testing revealed that compounds with specific substitutions, such as methoxy and fluoro groups attached to a phenyl ring, demonstrated notable inhibitory activity against the DPP-4 enzyme. pensoft.net

Compound ClassTargetKey Structural FeatureRelevant Findings
Quinoxaline Derivatives DPP-41,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalineDesigned as DPP-4 suppressors for potential antidiabetic effects. nih.gov
Piperazine Sulphonamides DPP-4Piperazine and pyridine (B92270) nucleus with substituted phenyl ringDerivatives showed exceptional inhibitory activity, with methoxy and fluoro groups enhancing potency. pensoft.net
Oxovanadium(IV) Complex Pancreatic B cellsN(1)-2,4-dihydroxybenzylidene-N(4)-2-hydroxybenzylidene-S-methyl-thiosemicarbazidatoAdministration to diabetic rats reversed diabetic effects, suggesting insulinomimetic properties and potential for B cell regeneration. nih.gov

Anti-osteoclastogenesis Effects

Certain acetamide derivatives have been identified as potent inhibitors of osteoclastogenesis, the process of osteoclast formation which is critical in bone resorption. nih.govbohrium.com Excessive osteoclast activity is implicated in pathological bone loss conditions like osteoporosis. mdpi.com

One such derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), was found to exert a strong inhibitory effect on the formation of mature osteoclasts. nih.gov It was shown to suppress the formation of the F-actin belt, a structure crucial for bone resorption, and prevented ovariectomy-induced bone loss in an in vivo model. nih.gov The mechanism of action for PPOAC-Bz involves blocking the NFκB and NFATc1 signaling pathways, which are essential for osteoclast differentiation. nih.gov

Another compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), also demonstrated significant, dose-dependent inhibition of the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of osteoclasts. nih.govresearchgate.net This compound was found to downregulate the expression of key osteoclast-specific marker genes, including TRAF6, c-fos, and NFATc1. nih.govresearchgate.net The proposed mechanism involves the downregulation of TRAF6, leading to a reduction in the activation of MAPK and NF-κB signaling pathways. bohrium.com

Similarly, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) was shown to inhibit osteoclast differentiation and attenuate bone resorption, protecting against ovariectomy-induced bone loss in mice. mdpi.com

Compound NameAbbreviationKey In Vitro EffectsIn Vivo Effects
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamidePPOAC-BzInhibited osteoclastogenesis; suppressed F-actin belt formation. nih.govPrevented ovariectomy-induced bone loss in mice. nih.gov
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamidePPOA-N-Ac-2-ClDecreased formation of TRAP-positive cells; downregulated osteoclast-specific genes (TRAF6, c-fos, NFATc1). nih.govresearchgate.netNot specified
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamideNAPMAInhibited formation of TRAP-positive cells; decreased bone resorption and actin ring formation. mdpi.comProtected against ovariectomy-induced bone loss. mdpi.com

Anti-platelet Aggregation Activity

Derivatives of N-phenyl-2-(phenyl-amino) acetamide and related structures have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. ijper.org

For instance, a novel thiazole derivative, (Z)-2-(3,3-dimethyl-2,6- diphenylpiperidin-4- ylidene)hydrazinecarbothioamide (R4), was shown to inhibit collagen-induced platelet aggregation completely at a concentration of 1.1875 µM and ADP-induced aggregation at 0.9375 µM. healthbiotechpharm.org The IC50 values for collagen and ADP-induced aggregation were 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org

Another study focused on N-(1,4-benzoxazinone)acetamide derivatives. bohrium.com Two compounds, N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide (BOAP-AM6) and N-(4-butyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (BOAP-AM21), were identified as potent platelet aggregation inhibitors with IC50 values of 8.93 µM and 8.67 µM, respectively, which is comparable to aspirin. bohrium.comresearchgate.net

Furthermore, a series of N-acyl hydrazone (NAH) derivatives were evaluated for their antiplatelet activity. mdpi.com Compounds 1 and 5 from this series were the most potent inhibitors of ADP-induced platelet aggregation, showing inhibition rates of 57.2% and 61.1%, respectively, at a concentration of 150 µM. mdpi.com

Compound/Derivative ClassInducing AgentActivity/Results
(Z)-2-(3,3-dimethyl-2,6- diphenylpiperidin-4- ylidene)hydrazinecarbothioamide (R4) Collagen, ADPIC50 of 0.55 µM (Collagen) and 0.26 µM (ADP). healthbiotechpharm.org
N-(1,4-Benzoxazinone)Acetamides (BOAP-AM6, BOAP-AM21) ThrombinIC50 values of 8.93 µM and 8.67 µM, respectively. bohrium.comresearchgate.net
N-Acyl Hydrazone Derivatives (Compounds 1 & 5) ADPInhibition rates of 57.2% and 61.1% at 150 µM. mdpi.com
4-Ethoxyisophthalamides (Compound 2b) ADPIC50 value of 0.35 µM, showing superior activity to Picotamide. nih.gov

Anticonvulsant and Antileishmanial Evaluations

Anticonvulsant Activity Various acetamide derivatives have been synthesized and screened for anticonvulsant properties using standard animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov A study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that activity was primarily observed in the MES seizure model, particularly for derivatives with a 3-(trifluoromethyl)anilide group. nih.gov Several of these molecules also showed activity in the 6-Hz screen, a model for therapy-resistant epilepsy. nih.gov

In another series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, compound 14 demonstrated robust, broad-spectrum anticonvulsant activity with ED50 values of 49.6 mg/kg in the MES test, 67.4 mg/kg in the scPTZ test, and 31.3 mg/kg in the 6 Hz model. mdpi.com Similarly, a new series of isatin-based derivatives showed favorable protection in both MES and PTZ models, with methoxylated derivatives showing significant activity. nih.gov

Antileishmanial Activity Leishmaniasis treatment is challenged by the limitations of current drugs. nih.gov Research has explored acetamide derivatives as potential new therapeutic agents. A study synthesized ten novel N-phenyl-2-carvacroxyacetamides and evaluated them against Leishmania braziliensis. nih.gov Two compounds, designated as 5 and 7, showed significant antileishmanial activity that surpassed the precursor compound, carvacroxyacetic acid, while exhibiting low toxicity to mammalian cells. nih.gov

In a separate investigation, a series of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives (chalcones) were tested against Leishmania (Viannia) panamensis. scielo.brresearchgate.net Compounds with oxygenated functions on one of the aromatic rings showed higher cytotoxic activity against the parasite's promastigote form. Two compounds demonstrated notable activity with selectivity indexes greater than 27 and 3, respectively. scielo.brresearchgate.net

ActivityCompound SeriesKey Findings
Anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidesActive in MES and 6-Hz seizure models, especially 3-(trifluoromethyl)anilide derivatives. nih.gov
Anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesCompound 14 showed broad-spectrum activity (MES ED50 = 49.6 mg/kg; scPTZ ED50 = 67.4 mg/kg). mdpi.com
Antileishmanial N-phenyl-2-carvacroxyacetamidesCompounds 5 and 7 showed significant activity against Leishmania braziliensis. nih.gov
Antileishmanial N-(4-((E)-3-arylacryloyl)phenyl)acetamidesOxygenated substitutions on the aromatic ring enhanced activity against Leishmania panamensis. scielo.brresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific research data published for the compound This compound that directly addresses its activity on the targets outlined in your request: Tyrosine Kinases, Pim-1/2 Kinase, Poly(ADP-ribose) Polymerase-1 (PARP-1), Cyclooxygenase-II (COX-II), or IKKβ phosphorylation.

The search did identify studies on compounds with related structural motifs, such as quinoxaline derivatives, which have been investigated for inhibitory activity against various kinases and enzymes like PARP-1. For instance, various quinoxaline-based derivatives have been explored as potential PARP-1 inhibitors, and other distinct pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been designed as non-covalent Bruton's tyrosine kinase (BTK) inhibitors. nih.govnih.gov Similarly, research exists on different N-phenylacetamide derivatives and their biological activities. researchgate.netmdpi.com

However, the specific molecular mechanisms, inhibition profiles, and enzyme active site interactions for this compound itself have not been characterized in the public domain. To generate a scientifically accurate and informative article as per your detailed outline, specific experimental data from biochemical assays, crystallography, or computational modeling studies on this particular compound would be required.

Without such data, any attempt to describe its molecular mechanisms or binding affinities against the specified targets would be speculative and would not meet the standards of scientific accuracy. Therefore, it is not possible to construct the requested article focusing solely on this compound with the required depth and factual basis.

Molecular Mechanisms and Target Identification for N 4 2 Quinoxalinyloxy Phenyl Acetamide

Receptor Binding and Modulation Studies

The quinoxaline (B1680401) scaffold is a recognized pharmacophore that has been incorporated into ligands targeting a range of cellular receptors. This suggests that N-[4-(2-quinoxalinyloxy)phenyl]acetamide could potentially bind to and modulate the activity of several receptor types.

Derivatives of quinoxaline have been investigated as ligands for G-protein coupled receptors, such as melatonin (B1676174) and serotonin (B10506) receptors. For instance, certain quinoxaline derivatives have shown affinity for melatonin MT1 and MT2 receptors, which are involved in regulating circadian rhythms. nih.gov The substitution pattern on the quinoxaline ring is a critical determinant of binding affinity and selectivity. nih.gov Additionally, other quinoxaline-based compounds have been identified as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and nausea. nih.gov

Furthermore, the quinoxaline nucleus is a key structural feature in a number of inhibitors targeting receptor tyrosine kinases (RTKs). Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Molecular docking studies have suggested that quinoxaline derivatives can effectively bind to the ATP-binding site of VEGFR-2. ekb.eg This interaction is often stabilized by hydrogen bonds between the nitrogen atoms of the quinoxaline ring and key amino acid residues in the receptor's hinge region. ekb.eg

Below is a table summarizing the receptor binding activities of various quinoxaline derivatives, illustrating the potential for this class of compounds to interact with diverse receptor systems.

Compound ClassTarget Receptor(s)Observed Effect
Quinoxaline amides/ureasMelatonin MT1/MT2Ligand binding, modulation of affinity and selectivity based on substitution patterns. nih.gov
Quinoxaline derivatives5-HT3Antagonism of receptor activity. nih.gov
Quinoxaline-based derivativesVEGFR-2Inhibition of kinase activity, with binding affinities in the micromolar range. ekb.eg
Quinoxaline-based inhibitorsPDGF ReceptorInhibition of tyrosine kinase activity.

It is plausible that this compound could exhibit affinity for one or more of these, or other, receptors, driven by the electronic and steric properties of its quinoxaline core. However, empirical testing is required to confirm any such interactions and to determine the binding affinities and functional consequences.

Cellular Signaling Pathway Interventions (e.g., NF-κB, TRAF6)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, cell proliferation, and survival. nih.gov Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. Several studies have highlighted the potential of quinoxaline derivatives to modulate NF-κB signaling. nih.govrsc.org

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This process liberates NF-κB dimers, which can then translocate to the nucleus and induce the transcription of target genes. nih.gov Some quinoxaline derivatives have been shown to inhibit the canonical NF-κB pathway. nih.gov For example, quinoxaline-5-carboxylic acid has been demonstrated to block the activation of the NF-κB pathway in response to ototoxic insults. nih.gov

Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key E3 ubiquitin ligase that acts upstream of the IKK complex in several NF-κB activating pathways. nih.gov Upon receptor stimulation, TRAF6 can undergo auto-ubiquitination and subsequently ubiquitinate other downstream signaling molecules, leading to the recruitment and activation of the IKK complex. nih.gov While direct inhibition of TRAF6 by this compound has not been reported, the established role of quinoxaline derivatives as NF-κB inhibitors suggests that interference with upstream regulators like TRAF6 could be a possible mechanism of action.

The potential intervention points of quinoxaline derivatives in the NF-κB pathway are summarized in the table below.

Quinoxaline Derivative ClassPathway Component TargetedConsequence of Intervention
Quinoxaline urea (B33335) analogsIKKβInhibition of IκBα phosphorylation, leading to reduced NF-κB activation. nih.gov
Imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]quinoxaline derivativesTLR7/TLR8 signalingInhibition of NF-κB translocation. rsc.org
Quinoxaline-5-carboxylic acidCanonical NF-κB pathwayBlockage of pathway activation. nih.gov

Given these precedents, it is conceivable that this compound could exert biological effects through the modulation of the NF-κB signaling cascade. Further investigation is necessary to determine if this compound directly inhibits IKK, TRAF6, or other components of this critical pathway.

DNA and RNA Interaction Studies

The planar aromatic structure of the quinoxaline ring system is a common feature in molecules that interact with nucleic acids. Such interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone.

Several studies have demonstrated the ability of quinoxaline derivatives to bind to DNA. The mechanism of this interaction is often bifunctional intercalation, a characteristic of naturally occurring quinoxaline antibiotics. nih.gov The binding affinity and sequence specificity of these interactions are influenced by the substituents on the quinoxaline ring. nih.gov For example, some synthetic analogs of quinoxaline antibiotics show a preference for AT-rich regions of DNA. nih.gov

In addition to DNA, quinoxaline derivatives have also been found to interact with RNA. The non-structural protein 1A (NS1A) of the influenza virus, which has a double-stranded RNA (dsRNA) binding domain, has been targeted by quinoxaline derivatives. These compounds were shown to disrupt the interaction between dsRNA and NS1A, suggesting a potential antiviral mechanism. nih.govnih.gov More recently, quinoxaline analogs have been designed to selectively bind to structured RNA elements, such as the internal ribosome entry site (IRES) of the Hepatitis C virus (HCV). acs.org This binding can alter the RNA conformation and inhibit viral translation. acs.org

The following table outlines the observed interactions of various quinoxaline-based compounds with DNA and RNA.

Compound TypeNucleic Acid TargetMode of Interaction
Synthetic quinoxaline antibiotic analogsDNABifunctional intercalation, with some analogs showing a preference for (A+T)-rich sequences. nih.gov
2,3-Bifunctionalized quinoxalinesDNABinding detected by DNase footprinting, with activity influenced by substitutions. nih.gov
2,3,6-Substituted quinoxalinesdsRNA (in the context of influenza NS1A protein)Disruption of dsRNA-protein interaction. nih.govnih.gov
Pyrrolidine-derived quinoxalinesHCV IRES RNAMagnesium-dependent binding, altering RNA structure and inhibiting translation. acs.org

The structural characteristics of this compound, particularly its planar quinoxaline moiety, suggest that it may also be capable of interacting with DNA or RNA. Such interactions could potentially lead to the disruption of DNA replication, transcription, or the modulation of RNA-mediated processes. Experimental validation through techniques such as UV-visible spectroscopy, circular dichroism, and footprinting assays would be required to confirm and characterize any such interactions.

Computational and Theoretical Investigations of N 4 2 Quinoxalinyloxy Phenyl Acetamide

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For novel compounds like N-[4-(2-quinoxalinyloxy)phenyl]acetamide, this method would be instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins.

Hypothetical Application:

Target Identification: Docking studies would be performed against a panel of known drug targets, such as kinases, proteases, or receptors, which are often implicated in diseases like cancer or viral infections. The quinoxaline (B1680401) scaffold is a known pharmacophore for various biological activities. rsc.orgresearchgate.net

Binding Mode Analysis: The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and the amino acid residues of the target protein. This would provide insights into the structural basis of its potential biological activity.

Data Interpretation: The results would be summarized in a table format, detailing the target protein, docking score (e.g., in kcal/mol), and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

Biological Target PDB ID Docking Score (kcal/mol) Key Interacting Residues
Data not available N/A N/A N/A

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of quinoxaline derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

Hypothetical Application:

Model Development: A dataset of quinoxaline analogues with their experimentally determined biological activities would be used. Molecular descriptors (physicochemical properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.

Predictive Power: The model's ability to predict the activity of this compound would depend on its inclusion in the original dataset or its structural similarity to the compounds used to build the model.

Table 2: Hypothetical QSAR Model Descriptors

Descriptor Description Contribution to Activity
Data not available N/A N/A

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. An MD simulation of the this compound-protein complex (identified from docking) would assess the stability of the binding.

Hypothetical Application:

Stability Assessment: The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein to see if the binding pose is stable over a simulated time period (e.g., nanoseconds).

Interaction Dynamics: It would also analyze the persistence of key intermolecular interactions observed in the docking study, providing a more dynamic picture of the binding event.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide insights into its geometry, electronic properties, and reactivity.

Hypothetical Application:

Conformational Analysis: DFT could be used to determine the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) would help in understanding its chemical reactivity and kinetic stability.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness could be calculated to predict its reactive behavior.

Table 3: Hypothetical DFT-Calculated Properties for this compound

Property Value
HOMO Energy Data not available
LUMO Energy Data not available
Energy Gap (HOMO-LUMO) Data not available

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction models are used in early-stage drug discovery to estimate the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities before significant resources are invested.

Hypothetical Application:

Pharmacokinetic Profile: Various computational tools and web servers would be used to predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Drug-Likeness: The compound would be evaluated against established rules like Lipinski's Rule of Five to assess its drug-like properties.

Table 4: Hypothetical In Silico ADME Prediction for this compound

ADME Parameter Predicted Value
Molecular Weight Data not available
LogP Data not available
Hydrogen Bond Donors Data not available
Hydrogen Bond Acceptors Data not available
Human Oral Absorption Data not available

Preclinical Pharmacological Characterization of N 4 2 Quinoxalinyloxy Phenyl Acetamide Analogues

In Vitro Pharmacodynamics and Dose-Response Relationships

To characterize the in vitro pharmacodynamics, a series of assays would be necessary. Initially, the compound would be screened against a panel of relevant biological targets to determine its primary mechanism of action. This could involve enzymatic assays, receptor binding assays, or cell-based functional assays.

Once a primary target is identified, detailed dose-response studies would be conducted to quantify the compound's potency (e.g., IC₅₀ or EC₅₀ values) and efficacy. These studies would be performed in various formats, including isolated enzymes, cultured cells, and potentially more complex in vitro systems like 3D cell cultures or organoids to better mimic physiological conditions. The selectivity of the compound would also be assessed by testing it against a panel of related and unrelated targets to understand its potential for off-target effects.

Example Data Table (Hypothetical):

Assay Type Target N-[4-(2-quinoxalinyloxy)phenyl]acetamide (IC₅₀/EC₅₀, µM) Analogue A (IC₅₀/EC₅₀, µM) Analogue B (IC₅₀/EC₅₀, µM)
Enzymatic AssayTarget XData Not AvailableData Not AvailableData Not Available
Cell-Based AssayCell Line YData Not AvailableData Not AvailableData Not Available
Selectivity ScreenOff-Target ZData Not AvailableData Not AvailableData Not Available

In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models, typically rodents (mice or rats) and sometimes larger animals (dogs or non-human primates), are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Following administration via different routes (e.g., intravenous and oral), blood samples would be collected at various time points to determine the plasma concentration of the compound over time. This data would be used to calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and the area under the concentration-time curve (AUC). The oral bioavailability (F%) would be calculated by comparing the AUC following oral administration to the AUC after intravenous administration.

Example Data Table (Hypothetical):

Parameter Route of Administration Animal Model This compound Analogue A Analogue B
Cₘₐₓ (ng/mL)OralRatData Not AvailableData Not AvailableData Not Available
Tₘₐₓ (h)OralRatData Not AvailableData Not AvailableData Not Available
AUC (ng·h/mL)OralRatData Not AvailableData Not AvailableData Not Available
t₁/₂ (h)IntravenousRatData Not AvailableData Not AvailableData Not Available
Bioavailability (%)OralRatData Not AvailableData Not AvailableData Not Available

To understand where the compound distributes in the body, tissue samples from various organs (e.g., liver, kidney, brain, lung, tumor tissue) would be collected at specific time points after administration. The concentration of the compound in these tissues would be measured to assess its ability to reach the intended site of action and to identify potential sites of accumulation or toxicity.

In vitro studies using liver microsomes, S9 fractions, or hepatocytes from different species (including human) would be conducted to assess the metabolic stability of the compound. These studies help predict its clearance in vivo. Further analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to identify the major metabolites formed. This information is critical for understanding the pathways of biotransformation and for identifying any potentially active or toxic metabolites.

Target Engagement Studies in Preclinical Models

Target engagement studies are essential to confirm that the compound interacts with its intended biological target in a living organism. This can be achieved through various methods. For example, if the target is an enzyme, its activity can be measured in tissues collected from treated animals. Alternatively, specialized techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or a related ligand can be used to visualize and quantify target occupancy in real-time. These studies provide a crucial link between the pharmacokinetic profile of the compound and its pharmacodynamic effects.

Chemical Biology and Diagnostic Applications of N 4 2 Quinoxalinyloxy Phenyl Acetamide if Applicable in Research

Development as Molecular Probes for Biological Pathways

There is no available research detailing the design, synthesis, or application of N-[4-(2-quinoxalinyloxy)phenyl]acetamide as a molecular probe. Molecular probes are specialized molecules used to study and visualize biological pathways, and often possess fluorescent or affinity-based tags. While other, structurally distinct acetamide (B32628) derivatives have been developed as fluorescent probes for various biological targets, no such development has been reported for This compound .

Conclusion and Future Research Directions

Synthesis of Current Knowledge on N-[4-(2-quinoxalinyloxy)phenyl]acetamide

While dedicated research on this compound is not extensively documented, a substantial body of knowledge on its constituent moieties—the quinoxaline (B1680401) ring and the N-phenylacetamide group—allows for a comprehensive synthesis of its potential properties and biological activities.

The quinoxaline nucleus is a well-established pharmacophore, with derivatives demonstrating a broad range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The versatility of the quinoxaline ring system allows for extensive structural modifications, which has led to the development of numerous therapeutic agents.

Similarly, the N-phenylacetamide scaffold is a common feature in many biologically active molecules. This group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets.

The combination of these two pharmacophores in this compound suggests a potential for synergistic or unique biological activities. The ether linkage between the quinoxaline and phenyl rings provides a degree of conformational flexibility, which can be advantageous for receptor binding.

Table 1: Potential Biological Activities of this compound Based on its Constituent Moieties

Moiety Known Biological Activities Potential Contribution to Target Compound
Quinoxaline Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Kinase inhibition Primary pharmacophore responsible for a broad spectrum of biological effects.
N-phenylacetamide Analgesic, Anti-inflammatory, Anticancer, Antimicrobial Modulation of pharmacokinetic properties, participation in target binding via hydrogen bonding.

| Ether Linkage | | Provides conformational flexibility, influences solubility and metabolic stability. |

Challenges and Opportunities in the Development of this compound-Based Agents

The development of therapeutic agents based on the this compound scaffold presents both challenges and opportunities.

Challenges:

Toxicity: A significant hurdle in the development of quinoxaline-based drugs is their potential for toxicity. mdpi.com Careful structural modifications and extensive toxicological studies are necessary to identify derivatives with an acceptable safety profile.

Selectivity: Achieving selective activity against a specific biological target is a common challenge in drug discovery. The broad bioactivity of the quinoxaline nucleus can lead to off-target effects.

Solubility and Bioavailability: The planar and aromatic nature of the quinoxaline ring can result in poor aqueous solubility, which can limit oral bioavailability. Formulation strategies or chemical modifications may be required to address this issue.

Drug Resistance: The emergence of drug resistance is a persistent challenge in the treatment of cancer and infectious diseases. nih.gov Novel mechanisms of action are needed to overcome existing resistance pathways.

Opportunities:

Broad Spectrum of Activity: The diverse biological activities associated with the quinoxaline and N-phenylacetamide moieties offer the opportunity to develop agents for a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.

Molecular Hybridization: The structure of this compound lends itself to the principles of molecular hybridization, where two or more pharmacophores are combined to create a single molecule with enhanced or synergistic activity. researchgate.net

Targeting Novel Pathways: The unique chemical space occupied by this compound and its potential derivatives could lead to the discovery of agents that modulate novel biological targets or pathways.

Combating Drug Resistance: By exploring derivatives with novel mechanisms of action, it may be possible to develop compounds that are effective against drug-resistant strains of pathogens or cancer cells.

Emerging Research Avenues and Prospects for the Chemical Compound and its Derivatives

The future of this compound and its derivatives in medicinal chemistry is promising, with several emerging research avenues.

Exploration of Anticancer Potential: Given the well-documented anticancer properties of quinoxaline derivatives, a primary focus of future research will likely be the evaluation of this compound and its analogues as potential anticancer agents. nih.gov This will involve screening against a panel of cancer cell lines and identifying the underlying mechanisms of action.

Development of Antimicrobial Agents: The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. nih.gov The quinoxaline scaffold has shown promise in this area, and derivatives of the target compound could be explored for their efficacy against a range of pathogenic microorganisms.

Investigation of Kinase Inhibitory Activity: Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. Investigating the kinase inhibitory profile of this compound could reveal novel therapeutic targets.

Probing Anti-inflammatory and Antiviral Properties: The anti-inflammatory and antiviral activities of both quinoxaline and N-phenylacetamide derivatives suggest that this compound could be a starting point for the development of new treatments for inflammatory disorders and viral infections. nih.gov

Strategic Directions for Rational Design and Preclinical Validation

A strategic and systematic approach is essential for the rational design and preclinical validation of this compound-based therapeutic agents.

Target Identification and Validation: The first step is to identify and validate the biological targets through which this compound and its derivatives exert their effects. This can be achieved through a combination of computational methods, such as molecular docking, and experimental approaches, including biochemical and cellular assays.

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the structure-activity relationship is crucial for optimizing the lead compound. researchgate.net This involves synthesizing a library of analogues with systematic modifications to the quinoxaline ring, the N-phenylacetamide moiety, and the ether linkage, and evaluating their biological activity.

In Silico Modeling and Drug Design: Computational tools, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can be employed to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Evaluation: Promising candidates should undergo rigorous preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, toxicity, and pharmacokinetic profiles. This will involve the use of relevant animal models of disease.

Table 2: Proposed Preclinical Validation Pipeline for this compound Derivatives

Stage Key Activities Desired Outcome
In Vitro Screening - Cell-based assays for cytotoxicity and target engagement.- Antimicrobial susceptibility testing. - Identification of potent and selective lead compounds.- Determination of preliminary mechanism of action.
In Vivo Efficacy - Evaluation in relevant animal models of cancer or infection. - Demonstration of therapeutic efficacy in a living organism.
Pharmacokinetics - Assessment of absorption, distribution, metabolism, and excretion (ADME) properties. - Characterization of the drug's behavior in the body.

| Toxicology | - Acute and chronic toxicity studies in animals. | - Determination of the safety profile and therapeutic window. |

By systematically pursuing these research directions, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-[4-(2-quinoxalinyloxy)phenyl]acetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with substituted phenylacetamides. For example, phenoxy groups can be introduced via nucleophilic aromatic substitution or Ullmann-type coupling. A general approach includes refluxing intermediates (e.g., 4-aminophenylacetamide) with quinoxalin-2-ol in polar aprotic solvents (e.g., DMF) using a base like potassium carbonate . Alternative routes may employ bromoacetyl intermediates (e.g., N-[4-(2-bromoacetyl)phenyl]acetamide) for further functionalization, achieving yields up to 90% under optimized conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure by identifying proton environments (e.g., aromatic protons from quinoxaline and acetamide groups) .
  • IR Spectroscopy : To detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : For resolving intramolecular interactions, such as hydrogen bonds influencing crystal packing .

Q. What are the critical steps in purifying this compound?

  • Methodological Answer : Purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol or acetonitrile is recommended to remove unreacted starting materials or byproducts. Monitoring via TLC ensures purity (>95%) .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
  • Solvent Selection : Using high-boiling solvents (e.g., DMSO) to enhance reaction kinetics at elevated temperatures (100–120°C) .
  • Stoichiometric Adjustments : Balancing equivalents of quinoxalin-2-ol and acetamide precursors to minimize excess reagent waste .
  • Reaction Time Monitoring : Conducting time-course studies via HPLC to identify completion points .

Q. How do structural modifications on the quinoxaline ring influence the bioactivity of this compound derivatives?

  • Methodological Answer : Substituents on the quinoxaline ring (e.g., electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃) alter electronic properties and binding affinity. For example:

  • Analgesic Activity : Derivatives with piperazinyl or sulfonamide groups show enhanced activity compared to paracetamol, as seen in analogous N-phenylacetamide sulphonamides .
  • Anti-inflammatory Effects : Methyl or chloro substituents improve lipophilicity, enhancing membrane permeability in inflammatory models .

Q. What strategies resolve contradictions in pharmacological data across studies on quinoxaline-containing acetamides?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., consistent cell lines, IC₅₀ determination methods) .
  • Purity Issues : Validate compound purity (>98%) via HPLC before bioassays .
  • Metabolic Stability : Assess metabolic pathways using liver microsomes to explain discrepancies in in vivo vs. in vitro results .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like Molecular Dynamics (MD) Simulations and Density Functional Theory (DFT) calculate:

  • LogP : To estimate lipophilicity and absorption potential .
  • pKa : For ionization state analysis under physiological conditions .
  • ADMET Profiles : Software like SwissADME predicts toxicity risks and metabolic stability .

Q. What methods are used to analyze impurities or byproducts in this compound synthesis?

  • Methodological Answer : Impurities (e.g., unreacted 4-aminophenylacetamide) are identified via:

  • LC-MS/MS : For trace-level detection .
  • ¹H NMR Spiking : Adding pure reference compounds to confirm impurity structures .
  • Stability Studies : Exposing the compound to stress conditions (heat, light) to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.